Cas no 3347-90-8 ((2S)-2-hydroxybutanoic acid)

(2S)-2-Hydroxybutanoic acid is a chiral hydroxy acid with the molecular formula C₄H₈O₃. As the (S)-enantiomer of 2-hydroxybutyric acid, it serves as a valuable intermediate in organic synthesis and pharmaceutical applications. Its stereospecificity makes it particularly useful in asymmetric synthesis and the production of optically active compounds. The compound exhibits good solubility in water and polar organic solvents, facilitating its incorporation into reaction systems. Its hydroxy and carboxyl functional groups allow for versatile derivatization, enabling use in fine chemicals, agrochemicals, and specialty materials. The (2S) configuration ensures compatibility with biological systems, making it relevant in biochemical research and drug development. Proper handling is advised due to its acidic nature.
(2S)-2-hydroxybutanoic acid structure
(2S)-2-hydroxybutanoic acid structure
Product Name:(2S)-2-hydroxybutanoic acid
CAS No:3347-90-8
MF:C4H8O3
MW:104.104521751404
MDL:MFCD01318568
CID:95032
PubChem ID:329758064
Update Time:2025-10-30

(2S)-2-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Hydroxybutyric acid
    • L-2-HYDROXYBUTYRIC ACID
    • (S)-ALPHA-HYDROXYBUTYRIC ACID
    • (S)-2-Hydroxybutyrate
    • (2S)-2-Hydroxybutyric acid
    • (S)-2-Hydroxybutanoic acid
    • (2S)-2-hydroxybutanoic acid
    • S-2-Hydroxybutyric acid
    • (S)-(+)-2-Hydroxybutanoic acid
    • 2-Hydroxybutyrate
    • 2S-Hydroxybutanoic acid
    • 2-hydroxy-DL-Butyrate
    • alpha-hydroxybutanoic acid
    • 3347-90-8
    • 8X9IM06H49
    • UNII-8X9IM06H49
    • Butanoic acid, 2-hydroxy-, (2S)-
    • DL-2-Hydroxybutanoic acid
    • a-Hydroxybutanoic acid
    • C05984
    • DL-a-Hydroxybutyrate
    • a-Hydroxy-n-butyric acid
    • alpha-Hydroxybutanoate
    • Hydroxybutyric acid
    • DL-alpha-Hydroxybutyrate
    • DL-alpha-Hydroxybutyric acid
    • 2-Hydroxybutyric acid, (+)-
    • CS-W019285
    • 2S-hydroxy-butanoic acid
    • a-Hydroxy-n-butyrate
    • DS-12665
    • H-3956
    • DL-2-Hydroxybutanoate
    • (S)-2-hydroxybutanoicacid
    • alpha-Hydroxy-n-butyric acid
    • SCHEMBL193026
    • L-alpha-hydroxybutyric acid
    • AKOS015995014
    • alpha-hydroxy-n-butyrate
    • HY-W018499
    • A875281
    • CHEBI:50613
    • DTXSID001312294
    • AFENDNXGAFYKQO-VKHMYHEASA-N
    • EN300-115522
    • (RS)-2-Hydroxybutyrate
    • 2-hydroxy-Butanoate
    • a-Hydroxybutyrate
    • 2-Hydroxy-n-butyric acid
    • MFCD01318568
    • LMFA01050342
    • 2-Hydroxy-n-butyrate
    • Q27887417
    • L-alpha-hydroxybutanoic acid
    • a-Hydroxybutyric acid
    • (S)-2-Hydroxybutyric acid, for chiral derivatization, >=97.0%
    • L-2-hydroxybutanoic acid
    • a-Hydroxybutanoate
    • (+)-2-hydroxybutyric acid
    • 2-hydroxy-DL-Butyric acid
    • DL-a-Hydroxybutyric acid
    • (RS)-2-Hydroxybutyric acid
    • BBL103624
    • STL557434
    • MDL: MFCD01318568
    • Inchi: 1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1
    • InChI Key: AFENDNXGAFYKQO-VKHMYHEASA-N
    • SMILES: O[C@H](C(=O)O)CC

Computed Properties

  • Exact Mass: 104.04700
  • Monoisotopic Mass: 104.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 69.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.1
  • Topological Polar Surface Area: 57.5A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.195
  • Melting Point: 50-54 °C
  • Boiling Point: 238 ºC
  • Flash Point: 112 ºC
  • Refractive Index: 1.455
  • PSA: 57.53000
  • LogP: -0.15810
  • Solubility: Not determined

(2S)-2-hydroxybutanoic acid Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H315-H318-H335
  • Warning Statement: P261-P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 37/38-41
  • Safety Instruction: 26-37/39
  • FLUKA BRAND F CODES:3-10
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C
  • Risk Phrases:R37/38

(2S)-2-hydroxybutanoic acid Customs Data

  • HS CODE:2918199090
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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(2S)-2-hydroxybutanoic acid Production Method

(2S)-2-hydroxybutanoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:3347-90-8)(2S)-2-hydroxybutanoic acid
Order Number:A875281
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:45
Price ($):182.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:3347-90-8)S-2-羟基丁酸
Order Number:LE26567197
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:56
Price ($):discuss personally
Email:18501500038@163.com

Additional information on (2S)-2-hydroxybutanoic acid

Comprehensive Overview of (2S)-2-hydroxybutanoic acid (CAS No. 3347-90-8): Properties, Applications, and Industry Trends

(2S)-2-hydroxybutanoic acid (CAS No. 3347-90-8), also known as (S)-2-hydroxybutyric acid, is a chiral hydroxy acid with significant relevance in pharmaceuticals, biotechnology, and specialty chemicals. This optically active compound belongs to the class of short-chain hydroxy acids, characterized by a hydroxyl group at the second carbon of a four-carbon backbone. Its enantiomeric purity and stereospecific reactivity make it a valuable intermediate in asymmetric synthesis and drug development.

The growing demand for enantiopure compounds in modern medicine has propelled research into (2S)-2-hydroxybutanoic acid. Recent studies highlight its role as a metabolic biomarker for conditions like insulin resistance and mitochondrial disorders, aligning with current precision medicine trends. The compound's biodegradability and low toxicity profile also resonate with the global shift toward green chemistry and sustainable manufacturing processes.

In industrial applications, CAS 3347-90-8 serves as a precursor for flavoring agents and fragrance ingredients, particularly in the food and cosmetics sectors. Its mild acidity and chiral properties enable the production of stereoselective catalysts used in polymer chemistry. The compound's water solubility and pH stability make it suitable for formulation in aqueous systems, addressing industry needs for eco-friendly solvents.

Analytical techniques for (S)-2-hydroxybutyric acid characterization include HPLC with chiral columns and polarimetric analysis, reflecting advancements in chiral separation technologies. Researchers frequently search for "synthesis methods for 3347-90-8" and "biological activity of (2S)-2-hydroxybutanoic acid," indicating strong interest in its production scalability and therapeutic potential. The compound's metal-chelating capacity has also garnered attention in nutraceutical formulations targeting mineral absorption.

Emerging applications in biodegradable plastics leverage the compound's ability to form polyhydroxyalkanoate (PHA) precursors, coinciding with circular economy initiatives. Quality standards for pharmaceutical-grade 3347-90-8 require rigorous control of enantiomeric excess (>99%), a key parameter monitored through NMR spectroscopy and mass spectrometry. These analytical requirements reflect the compound's importance in chiral drug synthesis, particularly for ACE inhibitors and beta-blocker intermediates.

Storage and handling recommendations emphasize protection from oxidative degradation, with optimal preservation achieved under nitrogen atmosphere at sub-ambient temperatures. The compound's hygroscopic nature necessitates moisture-controlled environments, a frequent topic in technical forums discussing "stability of hydroxybutanoic acids." Regulatory status varies by region, with GRAS designation for certain food applications in major markets.

Recent patent filings reveal innovative uses of (2S)-2-hydroxybutanoic acid in topical skincare formulations, capitalizing on its mild exfoliating properties and skin barrier enhancement effects. This aligns with consumer demand for gentle cosmetic actives and clean beauty ingredients. The compound's metabolic pathway modulation has also sparked interest in sports nutrition applications, particularly for energy metabolism optimization.

Comparative studies with its R-enantiomer demonstrate distinct biological activities, reinforcing the importance of stereochemical purity in functional applications. Industry analysts project growth in the chiral building blocks market, where CAS 3347-90-8 occupies a niche position due to its versatile derivatization potential. Technical literature frequently addresses "scalable production of (S)-2-hydroxybutyric acid" through biocatalytic routes or asymmetric hydrogenation methods.

Environmental fate studies confirm rapid biodegradation of (2S)-2-hydroxybutanoic acid in aquatic systems, supporting its classification as an environmentally benign chemical. This characteristic enhances its appeal for green manufacturing initiatives across multiple industries. The compound's compatibility with enzymatic processes makes it particularly valuable in white biotechnology applications, where biocatalysis and fermentation technologies are revolutionizing chemical production.

Future research directions may explore its potential in neurological health applications, given emerging evidence of its role in brain energy metabolism. The compound's structural similarity to gamma-aminobutyric acid (GABA) derivatives presents intriguing possibilities for central nervous system targeting formulations. As analytical techniques for chiral metabolite profiling advance, the diagnostic utility of (S)-2-hydroxybutyric acid may expand into new biomarker applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3347-90-8)(2S)-2-hydroxybutanoic acid
A875281
Purity:99%
Quantity:25g
Price ($):182.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:3347-90-8)S-2-羟基丁酸
LE26567197
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email